![molecular formula C19H20FN3O3S B2486098 N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide CAS No. 477711-51-6](/img/structure/B2486098.png)

N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

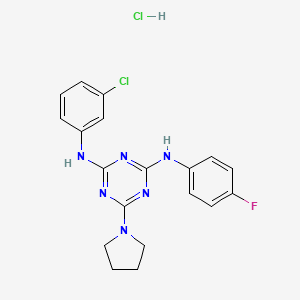

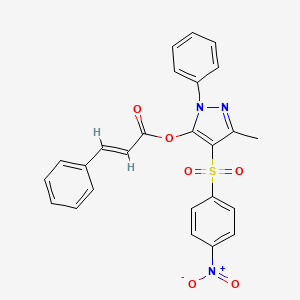

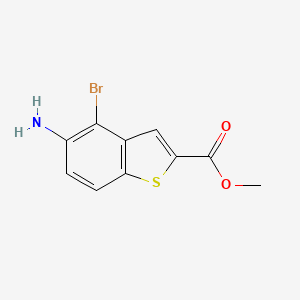

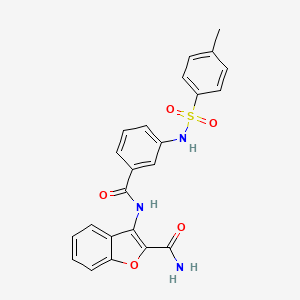

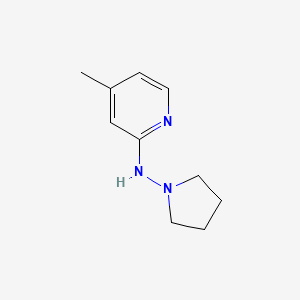

The compound N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide is a chemical of interest due to its structural and functional properties, which include a pyrazole core modified with various functional groups. This compound is part of a broader class of chemicals that have been explored for their potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

Synthesis involves complex chemical reactions to introduce specific functional groups onto the pyrazole core. For example, a similar compound, 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, was synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, indicating a multi-step synthesis process involving cyclization and substitution reactions (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. These studies reveal details about bond lengths, angles, and overall conformation, which are critical for understanding the compound's chemical behavior and interactions (Zhang et al., 2010).

Chemical Reactions and Properties

Chemical properties, including reactivity with various reagents, are essential for understanding how the compound can be modified or utilized in chemical syntheses. For instance, the fluorination of pyrazoles with N-fluorobenzenesulfonimide (NFSI) demonstrates the reactivity of the pyrazole core towards electrophilic substitution, which is relevant for the synthesis of fluorinated analogs (Levchenko et al., 2018).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, provide insights into how the compound behaves under different conditions. While the specific physical properties of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide were not directly available, related studies on compounds with similar structures offer valuable context for prediction (Shi et al., 2003).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are crucial for the application and handling of the compound. Studies on similar compounds, focusing on their interaction with acids and bases, provide insights into their chemical behavior and potential applications (Girisha et al., 2016).

Scientific Research Applications

Chemical Synthesis and Biological Activities:

- Pyrazole derivatives, including N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide, are widely utilized in chemical synthesis due to their diverse biological activities. These compounds demonstrate a wide range of pharmacological properties, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The synthesis of these compounds involves various strategies to annelate different heterocyclic nuclei, extending the categories of bioactive heterocyclic systems (Dar & Shamsuzzaman, 2015).

Multicomponent Synthesis for Bioactive Derivatives:

- Multicomponent reactions (MCRs) have been recognized for their efficiency in synthesizing bioactive molecules containing the pyrazole moiety, a crucial N-heterocycle in therapeutic applications. Recent advancements in MCRs highlight the synthesis of pyrazole derivatives with antibacterial, anticancer, antifungal, antioxidant, and various other biological activities. These methodologies offer a pot, atom, and step economy (PASE) approach in pharmaceutical and medicinal chemistry (Becerra, Abonía, & Castillo, 2022).

Use in Antifungal and Plant Protection Strategies:

- Specific compounds structurally related to pyrazole derivatives have shown significant antifungal properties, especially against Fusarium oxysporum, a pathogen affecting date palms. These compounds demonstrate pharmacophore sites that play a crucial role in biological activity against fungal pathogens, contributing to agricultural protection strategies (Kaddouri et al., 2022).

Role in Neurotoxicity and Environmental Concerns:

- Pyrethroids, related to the pyrazole family, have been studied extensively for their neurotoxic effects. These synthetic derivatives of natural pyrethrins are widely used in household diseases and companion animal ectoparasite control products. The neurophysiological effects and the molecular mechanisms of action of pyrethroids have significant implications for understanding cumulative risk assessment, especially in environmental health and safety (Ahmed & Athar, 2023).

Safety and Hazards

Future Directions

While specific future directions for this compound are not available, compounds with similar structures have been studied for their antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities . Therefore, this compound could potentially be explored in these areas.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in their function . The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects would depend on the nature of the target and the type of interaction between the compound and its target .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3S/c1-14-18(19(23(2)22-14)26-16-6-4-3-5-7-16)12-13-21-27(24,25)17-10-8-15(20)9-11-17/h3-11,21H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXOAZAYQQTNQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1CCNS(=O)(=O)C2=CC=C(C=C2)F)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5E)-5-benzylidene-4-oxo-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2486021.png)

![4-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2486024.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2486032.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide](/img/structure/B2486033.png)

![2-((4-Chlorophenyl)sulfonyl)-1-(p-tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2486034.png)

![3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2486035.png)